molecular formula C10H11ClF3N B13145994 (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride

(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No.: B13145994
M. Wt: 237.65 g/mol
InChI Key: SAGAPGFAJWBAEC-FVGYRXGTSA-N
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Description

(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules. The presence of the hydrochloride salt form increases its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative, which is then functionalized to introduce the trifluoromethyl group.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions.

    Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The use of catalysts and advanced purification techniques ensures the scalability and efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Oxides, ketones, and carboxylic acids.

    Reduction Products: Amines, alcohols, and hydrocarbons.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, potentially modulating their activity. The amine group may participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine: Similar structure but without the hydrochloride salt form.

    6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine: Lacks the stereochemistry and hydrochloride salt form.

    6-(trifluoromethyl)-1H-indene: Similar structure but without the amine group.

Uniqueness: The presence of the trifluoromethyl group and the hydrochloride salt form makes (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride unique. The trifluoromethyl group enhances its biological activity and metabolic stability, while the hydrochloride salt form improves its solubility and suitability for various applications.

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5,9H,2,4,14H2;1H/t9-;/m0./s1

InChI Key

SAGAPGFAJWBAEC-FVGYRXGTSA-N

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

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